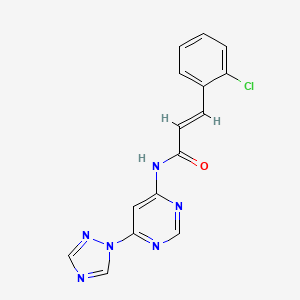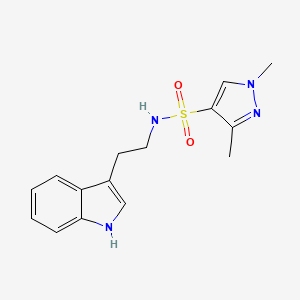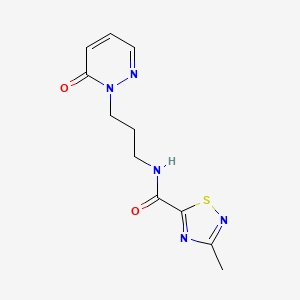![molecular formula C10H21N3O B2364969 1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea CAS No. 1893999-61-5](/img/structure/B2364969.png)
1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea” is a chemical compound . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea” can be represented by the InChI code: 1S/C10H21N3O/c1-12(2)10(14)11-7-9-5-4-6-13(3)8-9/h9H,4-8H2,1-3H3, (H,11,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea” include a molecular weight of 199.3 . It is an oil at room temperature .Applications De Recherche Scientifique
Chemical and Structural Analysis
1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea and related compounds have been studied for their unique chemical and structural properties. For instance, the complexation-induced unfolding of heterocyclic ureas has been explored, revealing that these compounds can form multiply hydrogen-bonded complexes. This property is significant in understanding the self-assembly and mimicry of peptide structures (Corbin et al., 2001).
Reaction Mechanisms and Catalysis
The compound has been utilized in studies of reaction mechanisms and catalysis. For example, in research on the chemistry of urea, reactions of urea, 1-methylurea, and 1,3-dimethylurea with various compounds were investigated to understand their reaction pathways and potential uses in catalysis (Butler & Hussain, 1981).
Biomimetic and Bioinorganic Chemistry
The compound's role in biomimetic and bioinorganic chemistry is notable. For instance, studies have been conducted on dinuclear nickel complexes showing urease-like activities, where compounds similar to 1,3-dimethylurea played a role in catalyzing the hydrolysis of urea. This research contributes to understanding enzyme functions and designing enzyme mimics (Kundu et al., 2021).
Biomedical Research
In the biomedical field, derivatives of 1,3-dimethylurea have been synthesized and evaluated for their anti-HIV-1 activity. This indicates the potential of these compounds in developing new pharmaceutical agents (Sakakibara et al., 2015).
Environmental and Agricultural Applications
The compound's relevance in environmental and agricultural research is also significant. For example, studies on the biodegradation of methylene urea, a slow-release fertilizer related to 1,3-dimethylurea, have provided insights into environmentally friendly agricultural practices (Jahns & Kaltwasser, 2000).
Propriétés
IUPAC Name |
1,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-11-10(14)13(3)8-9-5-4-6-12(2)7-9/h9H,4-8H2,1-3H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURVYCHCKAGSKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)CC1CCCN(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1893999-61-5 |
Source


|
| Record name | 1,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2364889.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2364891.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364895.png)

![2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2364898.png)

![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)



![5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol](/img/structure/B2364908.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2364909.png)